(1S,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride
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Overview
Description
(1S,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorine atom, an aminomethyl group, and a carboxylic acid group attached to a cyclopentane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable linear precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the aminomethyl group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Scientific Research Applications
(1S,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the aminomethyl group facilitates interactions with biological macromolecules. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-3-(Aminomethyl)-3-chlorocyclopentane-1-carboxylic acid;hydrochloride
- (1S,3R)-3-(Aminomethyl)-3-bromocyclopentane-1-carboxylic acid;hydrochloride
- (1S,3R)-3-(Aminomethyl)-3-iodocyclopentane-1-carboxylic acid;hydrochloride
Uniqueness
Compared to its analogs, (1S,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s enhanced stability, lipophilicity, and metabolic resistance. These properties make it a valuable compound in drug design and development.
Properties
IUPAC Name |
(1S,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c8-7(4-9)2-1-5(3-7)6(10)11;/h5H,1-4,9H2,(H,10,11);1H/t5-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPPWZDQKMIKH-VOLNJMMDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@H]1C(=O)O)(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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